
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride, also known as AHOTMA, is a synthetic compound that has shown potential in various scientific research applications. It is a quaternary ammonium compound that is commonly used in biochemical and physiological experiments due to its unique properties.
作用机制
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride works by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the biosynthesis of folate. Folate is necessary for the synthesis of DNA, RNA, and proteins, making it crucial for cell growth and division. By inhibiting dihydrofolate reductase, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can slow down or stop the growth of cancer cells. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also inhibits the transport of certain amino acids across cell membranes by binding to the amino acid transporter protein.
Biochemical and Physiological Effects:
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been shown to have a number of biochemical and physiological effects. Inhibition of dihydrofolate reductase leads to a decrease in folate levels, which can affect DNA, RNA, and protein synthesis. This can lead to cell growth arrest or death. Inhibition of amino acid transport can affect cellular metabolism and protein synthesis. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for its target proteins, making it an effective inhibitor. However, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in cell-based assays. It is also not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride. One direction is to explore its potential as a cancer therapeutic. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its effects on other cellular processes, such as amino acid metabolism and transport. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride could also be used as a tool to study the structure and function of its target proteins, which could lead to a better understanding of their roles in cellular processes. Overall, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a versatile compound with many potential applications in scientific research.
合成方法
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can be synthesized by reacting N,N-dimethyl-1,3-propanediamine with 2-ketoglutaric acid in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride chloride. The synthesis of ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a multi-step process that requires careful attention to detail to obtain a pure and high-quality product.
科学研究应用
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been used in various scientific research applications. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of folate, which is essential for cell growth and division. This inhibition has potential therapeutic applications in cancer treatment. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been used as a tool to study the transport of amino acids across cell membranes. It has been shown to inhibit the transport of certain amino acids, which can help researchers better understand the mechanisms involved in amino acid transport.
属性
CAS 编号 |
5261-99-4 |
|---|---|
产品名称 |
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride |
分子式 |
C7H15ClN2O2 |
分子量 |
194.66 g/mol |
IUPAC 名称 |
(5-amino-3-hydroxy-5-oxopentylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)4-3-6(10)5-7(8)11;/h4,6,10H,3,5H2,1-2H3,(H-,8,11);1H |
InChI 键 |
LTELZMDSXFWIGP-UHFFFAOYSA-N |
SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
规范 SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




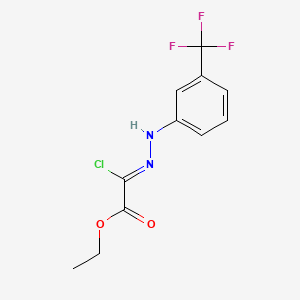
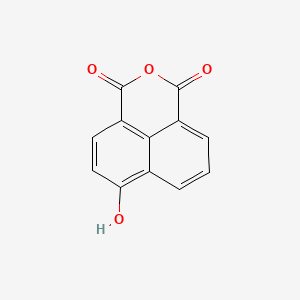
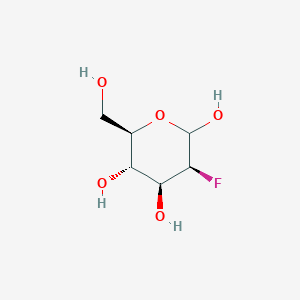

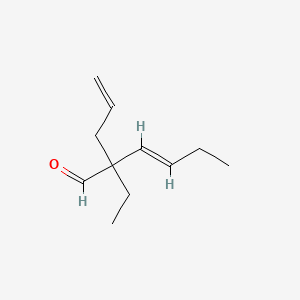
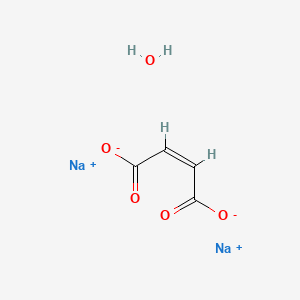
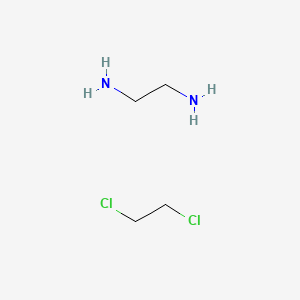
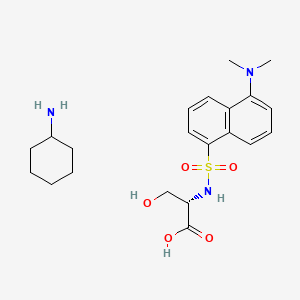
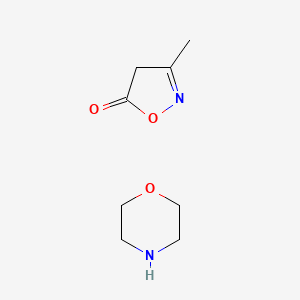
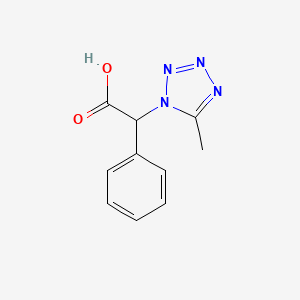

![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
